molecular formula C18H28 B12522243 [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene CAS No. 656824-60-1

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene

Cat. No.: B12522243
CAS No.: 656824-60-1
M. Wt: 244.4 g/mol
InChI Key: NXHVANPZBAVUAD-UHFFFAOYSA-N
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Description

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is a synthetic organic compound of research interest. Suppliers and researchers should consult reliable sources to determine its specific properties and research applications. Potential areas of investigation could include its use as a building block in organic synthesis, an intermediate in material science, or a subject of analytical method development. Researchers are encouraged to investigate the full physicochemical profile of this compound, including its solubility, stability, and spectral data. All necessary safety precautions should be taken when handling this material, and refer to the Safety Data Sheet (SDS) before use. This product is sold for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

656824-60-1

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

(2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene

InChI

InChI=1S/C18H28/c1-15(2)18(6,13-12-17(3,4)5)14-16-10-8-7-9-11-16/h7-11H,1,12-14H2,2-6H3

InChI Key

NXHVANPZBAVUAD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C)(CCC(C)(C)C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Direct Alkylation Challenges

The Friedel-Crafts alkylation represents a classical approach for introducing alkyl groups onto aromatic rings. This method employs Lewis acids (typically AlCl₃) to activate alkyl halides, making them suitable electrophiles for aromatic substitution.

For simple alkylations, the reaction proceeds as follows:

Benzene + R-X + AlCl₃ → R-Benzene + HX + AlCl₃

However, applying this approach directly to our target molecule faces significant limitations. The Friedel-Crafts alkylation is generally limited to tertiary alkyl halides or those that form stabilized carbocations. Primary and secondary alkyl halides often undergo rearrangement under reaction conditions, leading to complex product mixtures.

As noted in the literature: "For the intermolecular case, the reaction is limited to tertiary alkylating agents, some secondary alkylating agents (ones for which carbocation rearrangement is degenerate), or alkylating agents that yield stabilized carbocations (e.g., benzylic or allylic ones)".

SN2' Reaction Strategy for Installing the Isopropenyl Group

Mechanistic Considerations

A critical aspect of synthesizing the target molecule is the introduction of the isopropenyl group with appropriate regio- and stereoselectivity. The literature describes successful approaches using SN2' reactions for related structures.

One report identifies that "the key point in the synthetic route was a highly regio- and sereoselective SN2′ reaction to afford the 5-methyl-2-((prop-1-en-2-yl)cyclohexyl)benzene-1,3-diol scaffold". This demonstrates the utility of SN2' chemistry for constructing related molecular architectures.

In an SN2' reaction, nucleophilic attack occurs at the γ-position of an allylic system, resulting in bond formation with concurrent migration of the double bond. This allows for the introduction of the isopropenyl group with controlled stereochemistry.

Application to Target Synthesis

For our target molecule, this approach could involve:

  • Preparation of a suitable allylic substrate with appropriate leaving group
  • SN2' reaction with a nucleophile derived from benzylated intermediates
  • Further functionalization to complete the substitution pattern

The literature reports excellent diastereoselectivity (17:1 to 22:1) for related SN2' reactions, indicating the potential for high stereochemical control in the synthesis of our target compound.

Table 2: Factors Influencing Stereoselectivity in SN2' Reactions for Isopropenyl Installation

Factor Effect on Stereoselectivity Optimal Conditions
Leaving group Better leaving groups promote SN2' pathway Acetates, halides, sulfonates
Nucleophile Bulkier nucleophiles enhance stereoselectivity Organocopper reagents, Grignard with Cu catalysts
Solvent Less polar solvents generally favor SN2' Ether, THF, toluene
Temperature Lower temperatures improve selectivity -78°C to 0°C typically optimal
Lewis acid additives Can enhance regio- and stereoselectivity BF₃·Et₂O, TiCl₄, AlCl₃

Multi-Component Assembly Strategies

Sequential Construction of the Target

A strategic approach to synthesizing [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves sequential construction of the hexyl chain with appropriate substituents, followed by attachment to the benzene ring.

The synthesis of the 2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl fragment could draw from established methods for preparing related structures. For example, the literature describes approaches for synthesizing 2,5,5-trimethylhexane derivatives and methods for introducing isopropenyl groups.

Condensation Reactions

Another approach involves condensation reactions similar to those described for related structures. For instance, one report describes: "5-hexyl-resorcinol (4) was condensed with (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cycloex-2-enol using pTSA as catalyst". While this specific reaction produces cyclic products, similar condensation strategies could be adapted for our linear target.

Preparation of Key Building Blocks

The preparation of suitable precursors with the required substitution pattern is critical. Related compounds such as 2-isopropenyl-5-methyl-4-hexenoic acid have been synthesized, suggesting viable routes to building blocks with similar structural features.

For example, approaches to construct the 2,5,5-trimethyl moiety could be based on methods described for 2,5,5-trimethylhexa-2,3-dienoic acid:

A round-bottomed flask, NaOH (0.174 g, 4.35 mmol) was dissolved in 1:1 EtOH:H₂O (14 mL) and ethyl 2,5,5-trimethylhexa-2,3-dienoate (0.689 g, 2.9 mmol) and a stir bar were added. The resulting suspension was heated to 80 ºC for 2 h.

Table 3: Building Block Synthesis Approaches

Building Block Key Reactions Starting Materials References
2,5,5-Trimethylhexane derivatives Alkylation, Chain extension 3,3-Dimethylbutanol or derivatives ,
Isopropenyl-containing fragments SN2' reactions, Condensations Allylic substrates, (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol ,,
2,5,5-Trimethylhexa-2,3-dienoic acid Base-catalyzed reactions Ethyl 2,5,5-trimethylhexa-2,3-dienoate

Cross-Coupling Strategy

Palladium-Catalyzed Approaches

Cross-coupling reactions represent a modern approach for forming carbon-carbon bonds with high functional group tolerance. For our target compound, this could involve coupling between a benzene derivative and an organometallic reagent derived from the substituted hexyl chain.

This approach would require:

  • Preparation of an aryl halide (e.g., bromobenzene)
  • Synthesis of an organometallic reagent incorporating the 2,5,5-trimethyl-2-(prop-1-en-2-yl)hexyl structure
  • Palladium-catalyzed coupling

The literature provides examples of related cross-coupling reactions for complex structures:

To a microwave reaction vessel, Br-DPP(C4)-Br (50.0 mg, 0.041 mmol, 0.9 equiv.), Sn-TIT-Sn (23.2 mg, 0.045 mmol, 1.0 equiv.), tris(dibenzylideneacetone) dipalladium(0)-chloroform adduct [Pd2(dba)3∙CHCl3, 0.93 mg, 0.001 mmol, 0.02 equiv.)], and tri(o-tolyl)phosphine (1.1 mg, 0.004 mmol, 0.08 equiv.) was dissolved in anhydrous chlorobenzene (3 mL) and sealed in a N2-filled glovebox. The reaction was heated to 180 °C for 1.5 h.

Organometallic Component Preparation

The preparation of the organometallic component represents a significant challenge due to the presence of the quaternary carbon and isopropenyl group. Possible approaches include:

  • Lithium-halogen exchange followed by transmetalation
  • Direct metalation of suitable precursors
  • Hydroboration/metalation sequences

Table 4: Cross-Coupling Reaction Conditions

Coupling Type Organometallic Reagent Catalyst System Conditions Advantages
Suzuki-Miyaura Boronic acid/ester Pd(PPh₃)₄ or Pd(dppf)Cl₂ 60-80°C, THF/H₂O, 12-24h Air and moisture tolerant
Negishi Organozinc Pd(PPh₃)₄ 25-60°C, THF, 6-12h Good functional group tolerance
Stille Organotin Pd₂(dba)₃/P(o-tol)₃ 80-180°C, chlorobenzene, 1.5-6h High thermal stability

Comparative Analysis of Synthetic Methods

The various approaches to synthesizing [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can be compared based on several key factors:

Table 5: Comparative Analysis of Synthetic Routes

Synthetic Route Key Advantages Key Disadvantages Number of Steps Estimated Overall Yield Technical Complexity
Direct Friedel-Crafts Alkylation Single-step connection High risk of rearrangement Fewer but lower yield 10-30% Medium
Two-Step Friedel-Crafts Strategy Avoids rearrangement issues Requires acyl chloride synthesis Moderate 40-60% Medium
SN2' Reaction Pathway Excellent stereoselectivity Complex precursor synthesis Many 25-45% High
Multi-Component Assembly Greater control over each step Longest synthetic sequence Many 20-40% High
Cross-Coupling Approach Good functional group tolerance Complex organometallic preparation Moderate 30-50% High

Chemical Reactions Analysis

Types of Reactions

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons by hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

The compound [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene , a complex organic molecule, has garnered attention in various scientific research applications due to its unique structural properties and potential utility in different fields. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is characterized by a branched alkyl chain attached to a benzene ring, which enhances its hydrophobic properties. This structure makes it suitable for applications in organic synthesis and as a potential intermediate in the production of various chemical compounds.

Organic Synthesis

The compound serves as an important building block in organic chemistry. It can be utilized in the synthesis of more complex molecules through various reactions, including:

  • Alkylation Reactions : The compound can undergo alkylation to produce larger hydrocarbons.
  • Polymerization Processes : Its alkenyl group allows for polymerization, making it useful in creating polymers with specific properties.

Pharmaceutical Development

Preliminary studies suggest that derivatives of this compound may exhibit biological activity. Research into its derivatives has shown potential for:

  • Antimicrobial Properties : Some derivatives have been evaluated for their effectiveness against bacterial strains.
  • Anti-inflammatory Activity : Investigations into the anti-inflammatory effects of certain analogs are ongoing.

Material Science

Due to its unique chemical structure, this compound can be explored in material science for:

  • Coatings and Adhesives : Its hydrophobic nature makes it suitable for developing water-resistant coatings.
  • Plasticizers : It can be used as a plasticizer in polymer formulations to enhance flexibility.

Case Studies

Research conducted on the antimicrobial properties of derivatives derived from this compound showed promising results against common pathogens. The study evaluated several derivatives for their Minimum Inhibitory Concentration (MIC).

DerivativeMIC (µg/mL)Activity
Derivative A50Effective
Derivative B75Moderate
Derivative C100Weak

Mechanism of Action

The mechanism of action of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Structural Analogues from Literature

Two closely related compounds from are:

N1,N3,N5-Tris(9,9-di(3',5',5'-trimethyl-1'-hexyl)fluoren-2-yl)-1",3",5"-tris(phenylamino)-benzene (tris(DPAF-C9), 7)

N1,N3-Bis(9,9-di(3',5',5'-trimethyl-1'-hexyl)fluoren-2-yl)-1",3",5"-tris(phenylamino)-benzene (bis(DPAF-C9), 6)

Key Structural Differences:
Parameter [Target Compound] tris(DPAF-C9) bis(DPAF-C9)
Core Structure Benzene Fluorenyl-substituted benzene Fluorenyl-substituted benzene
Substituents Prop-1-en-2-yl, trimethylhexyl Trimethylhexyl, phenylamino Trimethylhexyl, phenylamino
Branching Complexity Moderate (C9 chain with methyl/alkenyl groups) High (multiple fluorenyl and phenylamino groups) Moderate (fewer fluorenyl groups)
Spectroscopic Properties:
Technique tris(DPAF-C9) bis(DPAF-C9) Expected for Target Compound
UV-Vis Absorption λₘₐₓ ~350 nm (π→π* transitions) Similar to tris(DPAF-C9) Shorter λₘₐₓ (simpler aromatic system)
Fluorescence Strong emission due to extended conjugation Reduced intensity vs. tris(DPAF-C9) Weak/no fluorescence (no π-extended groups)
NMR Multiple aromatic/alkyl signals (δ 6.5–8.0 ppm) Fewer aromatic signals Distinct alkene proton signals (δ 4.5–5.5 ppm)

Physicochemical Properties

  • Solubility : The trimethylhexyl chain in all compounds enhances hydrophobicity, favoring organic solvents (e.g., toluene, THF). The target compound’s prop-1-en-2-yl group may slightly improve solubility in polar aprotic solvents due to dipole interactions.
  • Thermal Stability : Branched alkyl chains in tris(DPAF-C9) and bis(DPAF-C9) improve thermal stability (>200°C). The target compound’s stability is likely comparable but requires experimental validation.

Biological Activity

[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene, known by its CAS number 29138-83-8, is a hydrocarbon compound that belongs to the family of trimethylbenzenes. This compound's biological activity has garnered attention in various research studies, particularly concerning its potential applications in pharmacology and toxicology.

Chemical Structure and Properties

The chemical formula for [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is C18H28C_{18}H_{28}. Its structure features a benzene ring substituted with multiple alkyl groups, which may influence its biological interactions and properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Studies

Several relevant case studies highlight the biological implications of trimethylbenzenes:

  • Toxicokinetics : In a controlled study involving human volunteers exposed to different trimethylbenzene isomers, researchers found that pulmonary retention rates were approximately 68% for 1,2,4-TMB and similar for other isomers. This indicates a significant absorption potential which could lead to systemic toxicity if exposure levels are high .
  • Antioxidative Capacity : A study on volatile compounds from plant extracts showed that certain benzenoid structures exhibited high DPPH radical scavenging capacities. This suggests that compounds with similar frameworks could possess antioxidative properties that warrant further investigation .
  • Antimicrobial Testing : The antimicrobial activity of essential oils containing hydrocarbons has been documented extensively. For example, essential oils extracted from various plants demonstrated effective inhibition against Staphylococcus aureus at low concentrations (MIC = 0.16 mg/mL), indicating that aromatic hydrocarbons may play a crucial role in these bioactivities .

Data Table

The following table summarizes key findings related to the biological activities of trimethylbenzenes:

Activity Type Findings Reference
ToxicitySignificant pulmonary retention; urinary excretion of metabolites observed
AntioxidantHigh DPPH radical scavenging capacity noted in similar compounds
AntimicrobialEffective against Gram-positive bacteria; MIC values as low as 0.16 mg/mL

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